Methane

Catalog No.
S574755
CAS No.
74-82-8
M.F
CH4
M. Wt
16.043 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methane

CAS Number

74-82-8

Product Name

Methane

IUPAC Name

methane

Molecular Formula

CH4

Molecular Weight

16.043 g/mol

InChI

InChI=1S/CH4/h1H4

InChI Key

VNWKTOKETHGBQD-UHFFFAOYSA-N

SMILES

C

solubility

3.5 mL/100 mL at 63 °F (NTP, 1992)
In water, 22 mg/L at 25 °C
Slightly soluble in acetone; soluble in ethanol, ethyl ether, benzene, toluene, methanol
0.91 mL in 1 g ether at 20 °C; 0.60 mL in 1 g ethyl alcohol at 20 °C
0.022 mg/mL at 25 °C
Solubility in water, ml/100ml at 20 °C: 3.3

Canonical SMILES

C

The exact mass of the compound Methane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.5 ml/100 ml at 63° f (ntp, 1992)insoluble0.00 min water, 22 mg/l at 25 °cslightly soluble in acetone; soluble in ethanol, ethyl ether, benzene, toluene, methanol0.91 ml in 1 g ether at 20 °c; 0.60 ml in 1 g ethyl alcohol at 20 °c0.022 mg/ml at 25 °csolubility in water, ml/100ml at 20 °c: 3.3. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree. However, this does not mean our product can be used or applied in the same or a similar way.

Methane (CAS: 74-82-8) is the simplest aliphatic hydrocarbon and a fundamental precursor in advanced materials synthesis, catalytic reforming, and analytical calibration [1]. In industrial procurement, high-purity methane (≥99.999%) is primarily valued for its exceptionally high C-H bond dissociation energy and precise 1:4 carbon-to-hydrogen ratio. These baseline properties make it the standard carbon source for the chemical vapor deposition (CVD) of single-layer graphene and polycrystalline diamond films, as well as the benchmark reactant for dry reforming into syngas [2]. Unlike complex hydrocarbon mixtures or natural gas, pure methane provides strict kinetic control over carbon deposition rates, preventing uncontrolled soot formation and ensuring reproducible, defect-free material growth in high-temperature processes.

Substituting high-purity methane with crude natural gas mixtures, or higher hydrocarbons like ethane and acetylene, fundamentally alters thermal cracking kinetics and process outcomes[1]. Because methane requires a high activation energy (~410 kJ/mol) to dissociate, it supplies carbon radicals to catalyst surfaces at a slow, self-limiting rate. In contrast, unsaturated hydrocarbons like acetylene, or higher alkanes that easily crack into C2 fragments, decompose rapidly at lower temperatures, overwhelming the catalyst surface[2]. In CVD applications, this rapid decomposition shifts the growth regime from highly ordered sp2 (graphene) or sp3 (diamond) lattices to defective, multi-layer amorphous carbon. In catalytic reforming, the use of higher alkanes accelerates carbon accumulation (coking) on nickel catalysts, leading to rapid deactivation, whereas pure methane maintains stable, long-term catalytic conversion [3].

Kinetic Control of Single-Layer Graphene CVD

Methane requires a high activation energy of approximately 410 kJ/mol to adsorb and dissociate on transition metal substrates, which inherently limits the carbon supply rate [1]. This slow kinetic profile ensures the continuous growth of highly reproducible single-layer graphene (SLG) on Cu foils, yielding optimal I2D/IG Raman ratios (>2) [2]. In contrast, acetylene (C2H2) decomposes much faster due to its different binding energy profile, leading to excessive carbon supply that forces the formation of multi-layer graphene and amorphous carbon with high defect densities [1].

Evidence DimensionDefect density and layer control (I2D/IG ratio)
Target Compound DataMethane yields >95% single-layer graphene coverage with high I2D/IG ratios (>2).
Comparator Or BaselineAcetylene yields multi-layer graphene and defective amorphous carbon structures.
Quantified DifferenceMethane strictly limits growth to a single monolayer, whereas acetylene's rapid decomposition causes uncontrolled multi-layer stacking.
ConditionsLow-pressure thermal CVD on Cu foil substrates at ~1000 °C.

Buyers synthesizing electronic-grade graphene must procure methane to ensure self-limiting monolayer growth, as acetylene causes uncontrollable multi-layer deposition.

Coking Resistance in Dry Reforming for Syngas

In the dry reforming of methane (DRM) over Ni-based catalysts, pure methane provides a controlled carbon-to-hydrogen ratio that minimizes carbon accumulation. Advanced Ni-zeolite catalysts utilizing methane demonstrate ultra-low coke formation rates (e.g., 5.4 × 10–6 molC/gcat/h) while maintaining >60% conversion over 60 hours [1]. Conversely, substituting methane with ethane or higher alkanes leads to the rapid formation of C2* intermediate species (such as ethylene), which rapidly polymerize into massive carbon deposits (coking) and deactivate the catalyst [2].

Evidence DimensionCatalyst coking rate and lifespan
Target Compound DataMethane exhibits ultra-low coking rates (5.4 × 10–6 molC/gcat/h) and maintains stable conversion for >60 hours.
Comparator Or BaselineEthane/higher alkanes rapidly generate C2* species, causing massive carbon accumulation and immediate catalyst deactivation.
Quantified DifferenceMethane prevents the rapid polymerization of C2 intermediates, extending catalyst life by orders of magnitude compared to higher alkanes.
ConditionsDry reforming over Ni-based catalysts at 600–700 °C and 1 bar.

For continuous syngas production, methane is strictly required as the feedstock to prevent the catastrophic catalyst coking associated with higher hydrocarbons.

Phase Purity in Diamond Thin Film Synthesis

The synthesis of high-quality polycrystalline diamond relies on a precise concentration of CH3 radicals. Using a highly diluted mixture of methane (typically 1–2% in hydrogen) in microwave plasma CVD produces pure sp3-bonded carbon, characterized by a sharp Raman peak at ~1332 cm−1 with a narrow full width at half maximum (FWHM) of 6.6–6.8 cm−1 [1]. When higher hydrocarbons or aromatic precursors are used, they tend to condense on the growing surface, poisoning the sp3 growth sites and significantly increasing the fraction of defective sp2 (graphitic) amorphous carbon [2].

Evidence Dimensionsp3 (diamond) to sp2 (graphitic) carbon ratio
Target Compound Data1-2% Methane in H2 yields high-purity diamond with a sharp 1332 cm−1 sp3 Raman peak (FWHM ~6.6 cm−1).
Comparator Or BaselineHigher hydrocarbons increase sp2 amorphous carbon content and poison sp3 nucleation sites.
Quantified DifferenceMethane isolates the CH3 radical pathway, avoiding the sp2 graphitic inclusions inherent to heavier hydrocarbon precursors.
ConditionsMicrowave plasma-assisted CVD (MW-PACVD) at 700–1015 °C.

Procuring high-purity methane is critical for optical and mechanical diamond coatings, as heavier hydrocarbons degrade the film into defective graphitic carbon.

Chemical Vapor Deposition of Single-Layer Graphene

Methane is the mandatory carbon precursor for semiconductor and sensor manufacturing where its high dissociation energy guarantees self-limiting, defect-free monolayer growth on copper substrates, avoiding the multi-layer defects caused by acetylene [1].

Microwave Plasma CVD of Polycrystalline Diamond

Methane is utilized in producing wear-resistant coatings, thermal management substrates, and optical windows, relying on precise methane/hydrogen mixtures to maximize sp3 phase purity and prevent graphitic inclusions [2].

Dry Reforming for Syngas Production

Pure methane is procured for catalytic research and industrial pilot plants to react with CO2 over Ni-catalysts, producing a 1:1 H2/CO syngas mixture without the rapid catalyst coking associated with higher alkanes[3].

Analytical Calibration Standards

High-purity methane (≥99.999%) is procured as a zero-gas or specific-concentration reference standard for Flame Ionization Detectors (FID) and greenhouse gas monitoring instruments, where crude natural gas cannot provide the required quantitative baseline [4].

Physical Description

Methane is a colorless odorless gas. It is also known as marsh gas or methyl hydride. It is easily ignited. The vapors are lighter than air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used in making other chemicals and as a constituent of the fuel, natural gas.
Methane, refrigerated liquid (cryogenic liquid) is a colorless odorless liquid. Flammable. Water insoluble.
Natural gas, [compressed] appears as a flammable gaseous mixture of straight chain hydrocarbons, predominately compressed methane.
Gas or Vapor; Liquid
Colorless, odorless gas; [Merck Index] Vapor density = 0.554 (lighter than air); [HSDB]
Liquid
COLOURLESS ODOURLESS COMPRESSED OR LIQUEFIED GAS.

Color/Form

Colorless gas

XLogP3

0.6

Exact Mass

16.0313001276 g/mol

Monoisotopic Mass

16.0313001276 g/mol

Boiling Point

-258 °F at 760 mmHg (USCG, 1999)
-258.7 °F at 760 mmHg (NTP, 1992)
-161.50 °C
-161 °C

Flash Point

-306 °F (NTP, 1992)
-306 °F
-188 °C (-306 °F) - closed cup
Flammable gas

Heavy Atom Count

1

Taste

Tasteless

Vapor Density

0.55 (NTP, 1992) - Lighter than air; will rise (Relative to Air)
0.554 at 0 °C (Air = 1)
Relative vapor density (air = 1): 0.6

Density

0.415 to 0.45 at -259.6 °F (USCG, 1999)
0.422 at -256 °F (USCG, 1999) - Less dense than water; will float
0.554 at 0 °C/4 °C (air = 1 ) or 0.7168 g/lite

LogP

log Kow = 1.09
1.09

Odor

Odorless
Weak odo

Melting Point

-296 °F (USCG, 1999)
-296.5 °F (NTP, 1992)
-182.566 °C
-182.4 °C
-183 °C

UNII

OP0UW79H66

Related CAS

27936-85-2
58760-46-6

GHS Hazard Statements

H220: Extremely flammable gas [Danger Flammable gases]

Vapor Pressure

258574 mmHg at 100 °F ; 760 mmHg at -258.7 °F (NTP, 1992)
VP: 1 Pa at -220 °C (solid); -10 Pa at 214.2 °C (solid); 100 Pa at -206.8 °C (solid); 1 kPa at -197 °C (solid); 10 kPa at -183.6 °C (solid); 100 kPa at -161.7 °C
4.66X10+5 mm Hg at 25 °C

Pictograms

Flammable

Flammable

Impurities

Methanol and carbon monoxide

Other CAS

74-82-8
8006-14-2
7440-44-0
7782-40-3
7782-42-5
16291-96-6
64365-11-3
2465-56-7

Absorption Distribution and Excretion

The pharmacokinetics of methane ... would probably be similar to that reported for ethane.
Methane has been demonstrated to be absorbed through the lungs in mammals.

Metabolism Metabolites

Methane is absorbed through the lungs in mammals. when inhaled, the majority of the absorbed dose is exhaled unchanged. A small amount of methane is converted to methanol and ultimately to carbon dioxide. Uptake in humans is less rapid than in the rat.
Small amt of methane undergoes metabolism to methanol and ultimately to carbon dioxide.
Methane is biologically inactive. (L172)

Wikipedia

Methane
Methylidyne_radical
Cumene_hydroperoxide

Use Classification

Hazard Classes and Categories -> Flammable - 4th degree

Methods of Manufacturing

Prepared commercially from natural gas or by fermentation of cellulose and sewage sludge.
Pure carbon combines directly with pure hydrogen at temperatures above 1100 °C forming methane. Above 1500 °C amount of methane formed increases with temperature.
From natural gas by absorption or adsorption
From coal mines for use as fuel gas.
For more Methods of Manufacturing (Complete) data for METHANE (8 total), please visit the HSDB record page.

General Manufacturing Information

Petroleum Refineries
Utilities
Wholesale and Retail Trade
Not Known or Reasonably Ascertainable
Petrochemical Manufacturing
Methane: ACTIVE
American natural gas is about 85% methane.
Due to environmental pressures, the use of methane in the production of several halogenated products is decreasing rapidly

Analytic Laboratory Methods

Headspace gas chromatography (GC) has been used to determine the concn of methane in the atmosphere. Detector tubes using a colorimetric assay and direct reading instruments (eg flame ionization detection, catalytic combustion, and thermal conductivity detection) have also been used to determine methane concn in the air.

Clinical Laboratory Methods

Because of its volatility, methane concn are easily determined /in blood and tissues/ using headspace GC (gas chromatography) techniques.

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from halogens and oxygen. Outside or detached storage is preferred.
Protect against physical damage. ... Isolate from oxidizing agents. Prohibit open flame. Inspect for leakage occasionally.

Dates

Last modified: 08-15-2023
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Yousefi G, Bizhani M, Jamshidzadeh A, Gholamzadeh S: Comparison of activated charcoal and sodium polystyrene sulfonate resin efficiency on reduction of amitriptyline oral absorption in rat as treatments for overdose and toxicities. Iran J Basic Med Sci. 2017 Jan;20(1):46-52. doi: 10.22038/ijbms.2017.8092. [PMID:28133524]
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Guss DA: Emergency medicine: activated charcoal-the first-line agent in cases of overdose. West J Med. 1989 Jul;151(1):63. [PMID:18750603]
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World Health Organization Model List of Essential Medicines (19th List)
World Health Organization Model Formulary2008
BASG: iCOmas (Acetylene, Carbon Monoxide, Methane) Inhalation Gas
Kim, Dong-Cheol; Quang, Tran Hong; Ngan, Nguyen Thi Thanh; Yoon, Chi-Su; Sohn, Jae Hak; Yim, Joung Han; Feng, Yu; Che, Yongsheng; Kim, Youn-Chul; Oh, Hyuncheol; Dihydroisocoumarin Derivatives from Marine-Derived Fungal Isolates and Their Anti-inflammatory Effects in Lipopolysaccharide-Induced BV2 Microglia, Journal of Natural Products, 7812, 2948-2955. DOI:10.1021/acs.jnatprod.5b00614 PMID:26651366

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